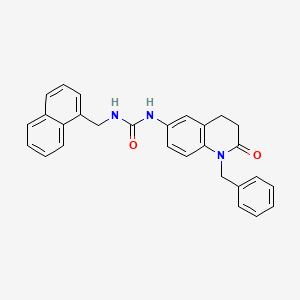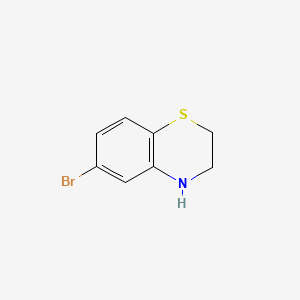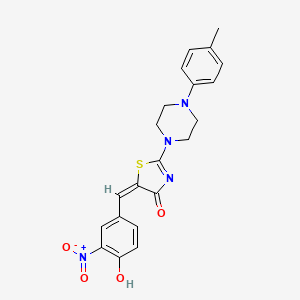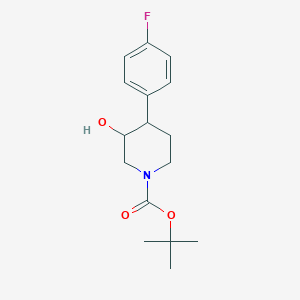
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea, also known as BQNU, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. BQNU is a urea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis and structural characterization of derivatives related to 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea have been explored extensively. For instance, the synthesis of novel fluorescent sensor molecules incorporating naphthalene imide and urea groups has been demonstrated, highlighting their selective recognition abilities for certain anions R. Jun, 2010. Moreover, the formation of nanoaggregates from 1,8-naphthalimide-based compounds and their aggregation-enhanced emission properties have been studied, providing insights into their potential applications in materials science A. Srivastava, A. Singh, L. Mishra, 2016.
Biological Activity and Therapeutic Potential
The exploration of biological activities and therapeutic potentials of related compounds has also been a focus of research. For example, the synthesis, characterization, and cytotoxic activity of 1,8-naphthalimide derivatives with non-protein amino acids have been investigated, revealing their inhibitory effects on the growth of malignant cells at micromolar concentrations M. Marinov, E. Naydenova, G. Momekov, et al., 2019. Additionally, studies on novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been conducted, showing promising antiproliferative and antimicrobial activities, which could pave the way for new therapeutic agents I. Perković, M. Antunović, I. Marijanović, et al., 2016.
Photophysical Properties and Material Applications
The photophysical properties and potential material applications of derivatives have been a subject of study as well. The investigation into the synthesis, molecular structure, and oxidation reactions of compounds related to 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea has contributed to the understanding of their unique properties, which could be utilized in the development of advanced materials and chemical sensors A. V. Malkova, V. Kotsyuba, A. T. Soldatenkov, et al., 2014.
properties
IUPAC Name |
1-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2/c32-27-16-13-22-17-24(14-15-26(22)31(27)19-20-7-2-1-3-8-20)30-28(33)29-18-23-11-6-10-21-9-4-5-12-25(21)23/h1-12,14-15,17H,13,16,18-19H2,(H2,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGZFQBZVXTVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-([1,3]Thiazolo[5,4-b]pyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2599161.png)
![(E)-2-(5-Amino-1,3-dihydropyrazole-2-carbonyl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B2599162.png)


![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide](/img/structure/B2599166.png)
![tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2599167.png)
![7,8,11-Triazatricyclo[6.4.0.02,6]dodeca-1,6-diene;hydrochloride](/img/structure/B2599168.png)

![4-Amino-5,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B2599170.png)
![1-[4-(Pyridin-3-ylmethoxy)phenyl]ethanamine](/img/structure/B2599171.png)
